molecular formula C10H8O4 B14299741 4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid CAS No. 112013-82-8

4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid

Cat. No.: B14299741
CAS No.: 112013-82-8
M. Wt: 192.17 g/mol
InChI Key: ZHQYWQLXZYIGSZ-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 4-(3-oxophenyl)-4-oxobut-2-enoic acid, while reduction of the carbonyl group may produce 4-(3-hydroxyphenyl)-4-hydroxybut-2-enoic acid .

Scientific Research Applications

4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxyphenylpropionic acid
  • 4-Hydroxybenzoic acid

Uniqueness

4-(3-Hydroxyphenyl)-4-oxobut-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a more extended conjugated system, which can influence its electronic properties and interactions with other molecules .

Properties

CAS No.

112013-82-8

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H8O4/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6,11H,(H,13,14)

InChI Key

ZHQYWQLXZYIGSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C=CC(=O)O

Origin of Product

United States

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